N-(2-benzoyl-5-chlorophenyl)-2-benzenesulfonamidoacetamide
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Overview
Description
N-(2-benzoyl-5-chlorophenyl)-2-benzenesulfonamidoacetamide is a complex organic compound with a molecular formula of C21H17ClN2O4S. This compound is known for its unique chemical structure, which includes a benzoyl group, a chlorophenyl group, and a benzenesulfonamidoacetamide moiety. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-5-chlorophenyl)-2-benzenesulfonamidoacetamide typically involves multiple steps. One common method includes the reaction of 2-benzoyl-5-chloroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-5-chlorophenyl)-2-benzenesulfonamidoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-benzoyl-5-chlorophenyl)-2-benzenesulfonamidoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-5-chlorophenyl)-2-benzenesulfonamidoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-5-chlorophenyl)acetamide
- N-(2-benzoyl-5-chlorophenyl)-2-chloroacetamide
Uniqueness
N-(2-benzoyl-5-chlorophenyl)-2-benzenesulfonamidoacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H17ClN2O4S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-(benzenesulfonamido)-N-(2-benzoyl-5-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H17ClN2O4S/c22-16-11-12-18(21(26)15-7-3-1-4-8-15)19(13-16)24-20(25)14-23-29(27,28)17-9-5-2-6-10-17/h1-13,23H,14H2,(H,24,25) |
InChI Key |
BILVPTBRGZZNQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)NC(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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